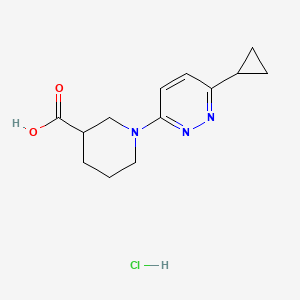

1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

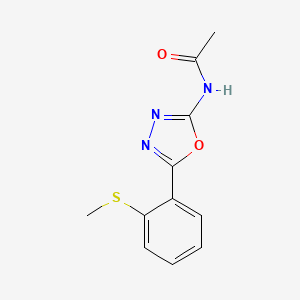

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a cyclopropyl group and a pyridazinyl group.Chemical Reactions Analysis

Piperidine derivatives, including this compound, can undergo a variety of chemical reactions. These reactions can lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

The chemical compound 1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride is structurally related to various synthetic efforts aimed at developing potent antibacterial agents. Research in this field has led to the synthesis of a broad range of quinolone and naphthyridine derivatives. For instance, derivatives of 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity, revealing significant effects against Gram-negative organisms (Sanchez et al., 1988). Similarly, the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives demonstrated potent antibacterial properties, further underlining the relevance of such compounds in antimicrobial research (Miyamoto et al., 1987).

Antimicrobial and Antifungal Studies

Continuing research into pyridine derivatives has yielded compounds with variable and modest antimicrobial activity against strains of bacteria and fungi. The synthesis of new pyridine derivatives, including those involving 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, has expanded the chemical diversity available for antimicrobial studies (Patel et al., 2011).

Photostability and Decomposition Studies

The photostability and decomposition of related quinolone derivatives, such as ciprofloxacin, under various conditions, have been extensively studied. These investigations are crucial for understanding the stability and potential degradation pathways of similar compounds, including 1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride. Such studies have implications for the development of pharmaceuticals and their behavior under environmental exposure (Mella et al., 2001).

Vasodilation Properties and Anticancer Activity

Research into the potential vasodilation properties of pyridinecarboxylates and the synthesis of novel piperazine derivatives for anticancer activity highlights the versatility of compounds structurally related to 1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride. These studies not only contribute to the development of new therapeutic agents but also enhance our understanding of the biological activities associated with various chemical modifications (Girgis et al., 2008).

Orientations Futures

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride”, is an important task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

Mécanisme D'action

Target of Action

The primary target of “1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride” is the GABA (γ-aminobutyric acid) uptake system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .

Biochemical Pathways

The compound’s action on the GABA uptake system impacts the GABAergic pathway. By increasing the concentration of GABA in the synaptic cleft, it enhances the activation of GABA receptors, leading to increased inhibitory neurotransmission .

Result of Action

The result of the compound’s action is an increase in inhibitory neurotransmission due to the enhanced effect of GABA. This can lead to a decrease in neuronal excitability, which may have potential therapeutic applications in conditions characterized by excessive neuronal activity .

Propriétés

IUPAC Name |

1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2.ClH/c17-13(18)10-2-1-7-16(8-10)12-6-5-11(14-15-12)9-3-4-9;/h5-6,9-10H,1-4,7-8H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFQTXZRNNPLRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2759040.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)

![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2759046.png)

![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)

![1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2759060.png)

![2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2759061.png)

![5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2759063.png)